molecular formula C25H25N2NaO4 B1150021 Fumarate hydratase-IN-2 sodium salt

Fumarate hydratase-IN-2 sodium salt

Cat. No.: B1150021
M. Wt: 440.5 g/mol
InChI Key: KOACFUAVCMBNNV-RGFBGPCLSA-M
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Description

Fumarate hydratase-IN-2 (sodium salt) is a cell-permeable and competitive inhibitor of fumarate hydratase, an enzyme involved in the tricarboxylic acid (TCA) cycle. This compound has a molecular weight of 440.47 g/mol and a chemical formula of C25H25N2NaO4 . It is known for its nutrient-dependent cytotoxicity and has been used extensively in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fumarate hydratase-IN-2 (sodium salt) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for Fumarate hydratase-IN-2 (sodium salt) typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and can be dissolved in solvents like DMSO or water for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Fumarate hydratase-IN-2 (sodium salt) primarily undergoes substitution reactions due to its role as an inhibitor. It interacts with fumarate hydratase by binding to the active site and preventing the enzyme from catalyzing the conversion of fumarate to malate .

Common Reagents and Conditions

Common reagents used in reactions involving Fumarate hydratase-IN-2 (sodium salt) include DMSO and water. The compound is soluble in these solvents, which facilitates its use in various biochemical assays .

Major Products Formed

The major product formed from the reaction of Fumarate hydratase-IN-2 (sodium salt) with fumarate hydratase is a stable enzyme-inhibitor complex. This complex effectively inhibits the enzyme’s activity, leading to an accumulation of fumarate in the cell .

Scientific Research Applications

Fumarate hydratase-IN-2 (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Fumarate hydratase-IN-2 (sodium salt) exerts its effects by competitively inhibiting fumarate hydratase. This inhibition leads to an accumulation of fumarate, which can act as a signaling molecule and modulate various cellular pathways. The compound’s molecular targets include the active site of fumarate hydratase, where it binds and prevents the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fumarate hydratase-IN-2 (sodium salt) is unique due to its high potency and cell permeability, making it an effective tool for studying fumarate hydratase inhibition in various biological contexts. Its nutrient-dependent cytotoxicity also distinguishes it from other similar compounds .

Properties

Molecular Formula

C25H25N2NaO4

Molecular Weight

440.5 g/mol

IUPAC Name

sodium;(3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate

InChI

InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1

InChI Key

KOACFUAVCMBNNV-RGFBGPCLSA-M

SMILES

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+]

Isomeric SMILES

CNC(=O)C[C@@H]1C(=O)N(C2=CCCC[C@@]12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+]

Canonical SMILES

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+]

Origin of Product

United States

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